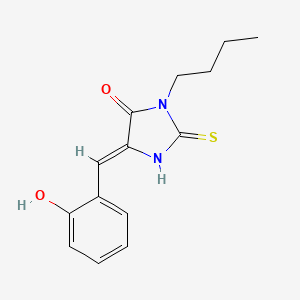![molecular formula C22H28N4O2 B5325391 5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine](/img/structure/B5325391.png)
5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for the immune system's response to infection and inflammation. CP-690,550 was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis.
作用機序
5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine works by inhibiting the activity of JAK3, which is a key mediator of cytokine signaling. By blocking JAK3, this compound prevents the activation of downstream signaling pathways that lead to inflammation and tissue damage. This mechanism of action is similar to other JAK inhibitors, such as tofacitinib and baricitinib.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models and human patients. The compound also reduces the activity of immune cells, such as T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. This compound has been shown to improve joint function and reduce the progression of joint damage in patients with rheumatoid arthritis.
実験室実験の利点と制限
5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in cytokine signaling and immune cell function. The compound has been used in a variety of in vitro and in vivo experiments to investigate the effects of JAK3 inhibition on immune cells and cytokine signaling pathways. However, this compound has some limitations in terms of its use in lab experiments. The compound has low solubility in water, which can make it difficult to work with in some experimental systems. Additionally, this compound is not suitable for long-term use in animal models due to its potential toxicity.
将来の方向性
There are several potential future directions for research on 5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine and other JAK inhibitors. One area of interest is the development of more selective JAK inhibitors that target specific isoforms of JAK. Another area of interest is the investigation of the long-term effects of JAK inhibition on immune function and overall health. Additionally, there is ongoing research on the use of JAK inhibitors in combination with other therapies for the treatment of autoimmune diseases. Finally, there is interest in the development of JAK inhibitors for the treatment of other diseases, such as cancer and viral infections.
合成法
5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis method involves the use of several reagents and solvents, which are carefully controlled to ensure the purity and yield of the final product. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
5-{[2-(cyclohexylmethyl)-4-morpholinyl]carbonyl}-4-phenyl-2-pyrimidinamine has been extensively studied in preclinical and clinical trials as a potential treatment for autoimmune diseases. The compound has shown promising results in reducing inflammation and improving joint function in patients with rheumatoid arthritis. This compound has also been tested in clinical trials for the treatment of psoriasis, inflammatory bowel disease, and multiple sclerosis.
特性
IUPAC Name |
(2-amino-4-phenylpyrimidin-5-yl)-[2-(cyclohexylmethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c23-22-24-14-19(20(25-22)17-9-5-2-6-10-17)21(27)26-11-12-28-18(15-26)13-16-7-3-1-4-8-16/h2,5-6,9-10,14,16,18H,1,3-4,7-8,11-13,15H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYBNVDIDIBXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)C3=CN=C(N=C3C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-N-methyl-2-pyridinamine](/img/structure/B5325328.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5325341.png)



![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5325355.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325366.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5325371.png)
methanone](/img/structure/B5325385.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5325401.png)

![5-[4-(allyloxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B5325410.png)